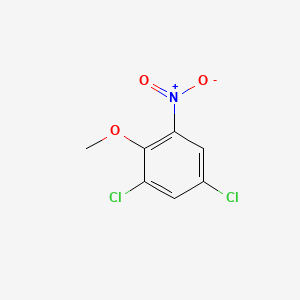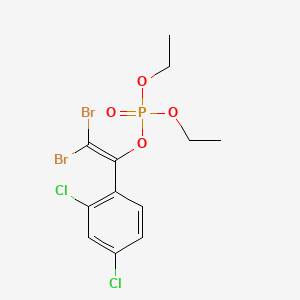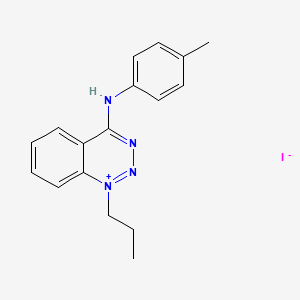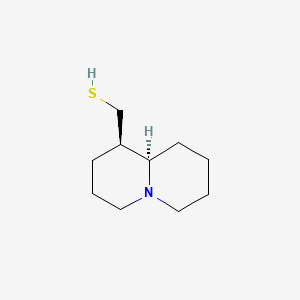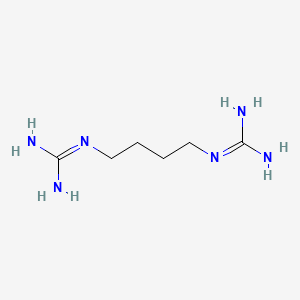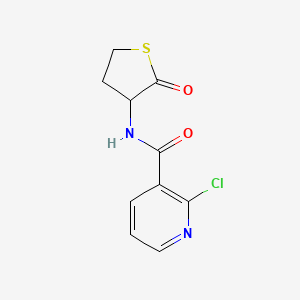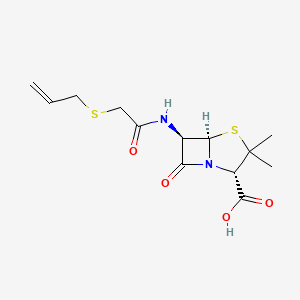
Almecillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicillin O is a penicillin where the side-chain N-acyl group is specified as allylmercaptoacetyl. Antibiotic isolated from Penicillium chrysogenum. It has a role as a Penicillium metabolite.
Wissenschaftliche Forschungsanwendungen
Antibiotic Resistance and Treatment Efficacy
- Mecillinam Resistance in Treatment of Urinary Tract Infections : Research indicates that the efficacy of pivmecillinam, a pro-drug of mecillinam (active substance in Almecillin), is high against various urinary pathogens, irrespective of their susceptibility to mecillinam. A study found that treatment with pivmecillinam was successful for lower urinary tract infection in women, including against mecillinam-resistant isolates, suggesting a need for revising the breakpoints for mecillinam (Monsen et al., 2014).
- Efficacy in Lower Urinary Tract Infection (UTI) : Pivmecillinam has been identified as a first-line antimicrobial treatment for acute lower UTI, primarily in the Nordic countries. Despite the rise in resistance to other beta-lactams, mecillinam's resistance level remains low, making it a suitable choice for empirical treatment of acute cystitis (Graninger, 2003).
Microbiological Implications and Antibacterial Activity
- Antibacterial Activity Against Resistant Staphylococcus aureus : A study explored the antibacterial capacity of alkaloid compounds in combination with conventional antibiotics, including mecillinam, against resistant bacterial strains. The results showed that these combinations exhibited significant antimicrobial effects, validating the potential of Almecillin in combination treatments (Konaté et al., 2012).
- Treatment of UTIs Caused by Staphylococcus saprophyticus : Clinical data demonstrate that pivmecillinam is effective in treating UTIs caused by Staphylococcus saprophyticus, which is generally considered non-susceptible to mecillinam. This challenges the characterization of mecillinam’s non-susceptibility and underscores its potential in treating common pathogens (Jansåker et al., 2019).
Ecological Impact and Resistance Patterns
- Minimal Impact on Normal Microflora : Pivmecillinam shows minimal impact on the normal vaginal microflora, suggesting its ecological benefits in antibiotic treatment. The study found a low frequency of alteration in the normal microflora, highlighting its safety profile (Sullivan et al., 2005).
- Low Resistance Rates Despite High Consumption : In Scandinavian countries, despite high consumption, pivmecillinam has maintained low resistance rates in Escherichia coli urine isolates. This indicates its effectiveness and sustainability as a treatment option, unlike other antibiotics that often see increased resistance with extensive use (Frimodt-Møller et al., 2022).
Pharmacokinetics and Drug Development
- Pharmacokinetic Studies : Studies have been conducted to understand the pharmacokinetics of mecillinam and its pro-drug pivmecillinam, essential for optimizing dosing regimens in treating infections. These studies include methods for determining mecillinam in human plasma and exploring its absorption and stability, crucial for its clinical use (Sun et al., 2022).
Eigenschaften
CAS-Nummer |
87-09-2 |
|---|---|
Produktname |
Almecillin |
Molekularformel |
C13H18N2O4S2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S2/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19)/t8-,9+,11-/m1/s1 |
InChI-Schlüssel |
QULKGELYPOJSLP-WCABBAIRSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
Andere CAS-Nummern |
87-09-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



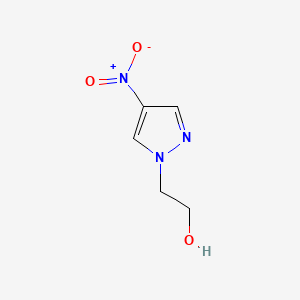
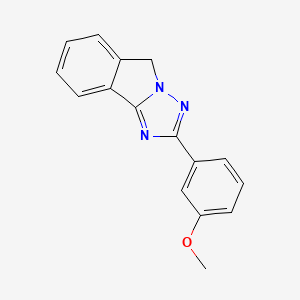
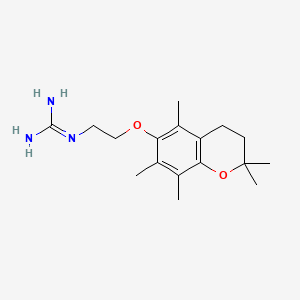
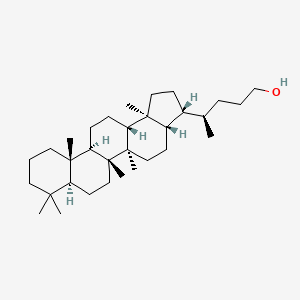

![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)
